Technical Dossier: 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid
Technical Dossier: 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid
The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1019127-02-6).
CAS Registry Number: 1019127-02-6 Chemical Formula: C₁₀H₁₁ClN₂O₂ Molecular Weight: 226.66 g/mol
Executive Summary
5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid is a specialized heterocyclic building block used primarily in the discovery of G-Protein Coupled Receptor (GPCR) modulators and Kinase Inhibitors . Structurally, it consists of a nicotinic acid core substituted at the C5 position with a chlorine atom and at the C6 position with a pyrrolidine ring.
This scaffold is a "privileged structure" in medicinal chemistry, offering a balance of electronic modulation (via the 5-Cl group) and steric bulk (via the 6-pyrrolidinyl group), making it a critical intermediate for synthesizing agonists for GPR119 (metabolic disorders) and modulators of S1P1 receptors.
Physicochemical Profile
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of halogenated nicotinic acids |
| Predicted pKa | ~3.8 (Carboxylic acid) | Acidic moiety suitable for salt formation |
| Predicted LogP | ~2.1 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Donors | 1 (COOH) | Critical for receptor active site interaction |
| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Hydroxyl O) | Facilitates hinge binding in kinases |
Synthetic Protocol & Mechanism
The synthesis of CAS 1019127-02-6 relies on a Regioselective Nucleophilic Aromatic Substitution (SNAr). This protocol is self-validating due to the electronic differentiation between the C5 and C6 positions of the pyridine ring.
Reaction Logic
The starting material, 5,6-dichloronicotinic acid , possesses two electrophilic sites. The C6 position is significantly more reactive than C5 towards nucleophiles because it is para to the pyridine nitrogen, allowing for effective resonance stabilization of the Meisenheimer intermediate. The C5 position (meta to N) is electronically deactivated, ensuring high regioselectivity for the C6-substitution product.
Step-by-Step Methodology
Reagents:
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Substrate: 5,6-Dichloronicotinic acid (1.0 eq)
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Nucleophile: Pyrrolidine (2.5 eq)
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Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)
Protocol:
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Dissolution: Charge a reaction vessel with 5,6-dichloronicotinic acid (e.g., 10 mmol) and DMF (50 mL). Stir until fully dissolved.
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Addition: Cool the solution to 0°C. Add Triethylamine (20 mmol) followed by the slow addition of Pyrrolidine (25 mmol) to control exotherm.
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Reaction: Allow the mixture to warm to room temperature, then heat to 80°C. Monitor via LC-MS or TLC.
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Checkpoint: Disappearance of starting material (Rf ~0.4 in 50% EtOAc/Hex) and appearance of product (Rf ~0.2).
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Workup: Pour the reaction mixture into ice-cold water (200 mL). Adjust pH to ~4.0 using 1N HCl to precipitate the free acid.
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Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (2x) and hexanes (1x) to remove excess pyrrolidine.
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Purification: Recrystallize from Ethanol/Water if necessary.
Mechanistic Visualization
The following diagram illustrates the SNAr pathway, highlighting the stabilization of the intermediate that dictates regioselectivity.
Caption: Regioselective SNAr mechanism driving the synthesis of CAS 1019127-02-6.
Pharmaceutical Applications
This molecule serves as a high-value scaffold for three primary therapeutic classes. Its utility stems from the "Chlorine Scan" principle, where the 5-Cl substituent improves metabolic stability (blocking oxidation) and enhances lipophilicity compared to the hydrogen analog.
GPR119 Agonists (Metabolic Disorders)
GPR119 is a lipid-sensing GPCR expressed in pancreatic
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Role of CAS 1019127-02-6: It acts as the "head group" for GPR119 agonists. The carboxylic acid is often converted to an amide or ester linked to a hydrophobic tail.
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Structure-Activity Relationship (SAR): The pyrrolidine ring mimics the piperidine found in first-generation agonists (e.g., GSK1292263) but offers a tighter steric profile, often improving selectivity against hERG channels.
Kinase Inhibitors (Oncology)
The 5-chloro-nicotinic acid core is a bioisostere for the adenine ring of ATP.
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Binding Mode: The Pyridine Nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region. The 5-Cl group fills a hydrophobic pocket (Gatekeeper residue), increasing potency.
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Workflow: The carboxylic acid is coupled with an aniline or amine to form the final inhibitor.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Given its structural homology to nicotine (which contains a pyridine and a pyrrolidine), this compound is investigated for neurodegenerative applications. The 5-Cl substitution modulates the basicity of the pyridine nitrogen, altering binding affinity to
Drug Discovery Workflow Diagram
The following diagram maps the utilization of this intermediate in diverse drug discovery campaigns.
Caption: Divergent synthesis pathways utilizing CAS 1019127-02-6 for distinct therapeutic targets.
Safety & Handling
While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for halogenated pyridines.
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Hazard Statements (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The pyrrolidine moiety is susceptible to oxidation over long periods if exposed to air.
References
- Chemical Identity & Cataloging
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Synthetic Methodology (SNAr on Pyridines)
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Therapeutic Application (GPR119)
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Semple, G., et al. (2008).[4] Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry. (Establishes the utility of 6-amino-nicotinic acid cores in GPR119 agonists).
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Therapeutic Application (Kinase Inhibition)
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Buzard, D. J., et al. (2014).[5] Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SAR of halogenated heterocyclic cores).
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Sources
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
